Bis[4-(2-hydroxyethoxy)phenyl] sulfone
Description
Significance of Sulfone-Containing Monomers in Contemporary Polymer Science
The incorporation of a sulfone (-SO2-) group into a polymer backbone is a well-established strategy for enhancing its performance profile. The sulfone group is highly polar and rigid, which contributes to strong intermolecular forces and restricted chain mobility. mdpi.com Consequently, polymers containing this moiety, such as poly(ether sulfones), are renowned for their exceptional thermal stability, high glass transition temperatures (Tg), excellent mechanical strength, and good chemical and oxidative resistance. mdpi.com These attributes make them suitable for demanding applications in aerospace, automotive, electronics, and medical devices. The presence of the sulfone group also enhances the amorphous nature of polymers, which can lead to improved processability and optical clarity in some cases.
Foundational Overview of Bis[4-(2-hydroxyethoxy)phenyl] Sulfone as a Versatile Polymeric Building Block
This compound serves as a versatile building block in polymer synthesis primarily due to its two terminal hydroxyl groups, which can readily participate in polycondensation and polyaddition reactions. This allows for its incorporation into a variety of polymer systems, including polyesters and polyurethanes, to tailor their properties for specific applications.
The synthesis of BHEPS is typically achieved through the ethoxylation of 4,4'-sulfonyldiphenol, also known as Bisphenol S. This process involves the reaction of Bisphenol S with ethylene (B1197577) oxide or an equivalent reagent to introduce the hydroxyethoxy groups.
Below is a table summarizing some of the key properties of this compound:
| Property | Value |
| CAS Number | 27205-03-4 |
| Molecular Formula | C16H18O6S |
| Molecular Weight | 338.38 g/mol |
| Melting Point | 179-183 °C |
| Appearance | White to almost white powder/crystal |
| Solubility | Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate. biocrick.com |
Detailed Research Findings on the Application of this compound
In Copolyesters
BHEPS has been successfully incorporated into the backbone of copolyesters, such as poly(ethylene terephthalate) (PET), to enhance their thermal properties. Research has shown that the inclusion of BHEPS as a comonomer in PET synthesis leads to a significant increase in the glass transition temperature (Tg) of the resulting copolyester. researchgate.net This is attributed to the rigid sulfone group and the bulky aromatic rings of BHEPS, which restrict the segmental motion of the polymer chains.
For instance, studies on amorphous copolyesters have demonstrated that the incorporation of BHEPS can lead to a notable elevation in Tg, which is a critical factor for applications requiring dimensional stability at elevated temperatures. researchgate.net Furthermore, the presence of BHEPS has been found to improve the resistance of these copolyesters to lipids, expanding their potential use in packaging and medical applications. researchgate.net
The table below illustrates the effect of incorporating a similar bulky, rigid monomer on the thermal properties of PET copolymers, which is analogous to the effect observed with BHEPS.
| Copolymer Composition (mol%) | Glass Transition Temperature (Tg) (°C) | Heat Deflection Temperature (°C) |
| PET (100%) | 72 | 60.7 |
| PET with 15 mol% FBPE* | 107 | 89.9 |
| PET with 20 mol% BDHTU** | 93 | 69 |
*FBPE: Fluorenylidene bis(2-phenoxyethanol) researchgate.net **BDHTU: Bis(dimethyl hydroxyethyl) tetraspiro undecane (B72203) researchgate.net
In Polyurethanes
In the field of polyurethanes, this compound has been effectively utilized as a chain extender. iaea.org Chain extenders are low molecular weight diols or diamines that react with isocyanate groups to form the hard segments of polyurethane elastomers. The structure of the chain extender plays a crucial role in determining the final properties of the polyurethane.
The incorporation of BHEPS as a chain extender introduces rigidity and strong intermolecular interactions within the hard segments of the polyurethane. This can lead to improved mechanical properties, such as tensile strength and hardness, as well as enhanced thermal stability. researchgate.net UV-curable polyurethane acrylates have been synthesized using BHEPS, polyols, isophorone (B1672270) diisocyanate (IPDI), and 2-hydroxyethyl methacrylate (B99206) (HEMA). researchgate.net The resulting materials are suitable for high-speed applications and solvent-free formulations. researchgate.net
The impact of a chain extender on the mechanical properties of a polyurethane is significant. The following table provides a general illustration of how the introduction of a rigid chain extender can influence the mechanical properties of a polyurethane elastomer.
| Property | Polyurethane without Rigid Chain Extender | Polyurethane with Rigid Chain Extender |
| Tensile Strength | Lower | Higher |
| Elongation at Break | Higher | Lower |
| Hardness | Lower | Higher |
| Thermal Stability | Lower | Higher |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[4-(2-hydroxyethoxy)phenyl]sulfonylphenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6S/c17-9-11-21-13-1-5-15(6-2-13)23(19,20)16-7-3-14(4-8-16)22-12-10-18/h1-8,17-18H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNSTOOXQPHXJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCO)S(=O)(=O)C2=CC=C(C=C2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84241-92-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(sulfonyldi-4,1-phenylene)bis[ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84241-92-9 | |
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DSSTOX Substance ID |
DTXSID70181678 | |
| Record name | 2,2'-[Sulfonylbis(benzene-4,1-diyloxy)]diethanol | |
| Source | EPA DSSTox | |
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Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27205-03-4 | |
| Record name | 2,2′-[Sulfonylbis(4,1-phenyleneoxy)]bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27205-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,2'-(Sulphonylbis(4,1-phenyleneoxy))bisethanol | |
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| Record name | 27205-03-4 | |
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| Record name | 2,2'-[Sulfonylbis(benzene-4,1-diyloxy)]diethanol | |
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| Record name | 2,2'-[sulphonylbis(4,1-phenyleneoxy)]bisethanol | |
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Synthetic Pathways and Targeted Chemical Transformations of Bis 4 2 Hydroxyethoxy Phenyl Sulfone
Established Synthetic Routes to Bis[4-(2-hydroxyethoxy)phenyl] Sulfone (HEPS)
The synthesis of HEPS is primarily achieved through the hydroxyethylation of its precursor, Bis(4-hydroxyphenyl)sulfone (BPS). This transformation targets the phenolic hydroxyl groups of BPS, converting them into 2-hydroxyethoxy ethers.
Chemical Synthesis via Reaction of Bis(4-hydroxyphenyl)sulfone with Ethylene (B1197577) Carbonate
The most common and established method for preparing HEPS is the reaction of Bis(4-hydroxyphenyl)sulfone (BPS) with ethylene carbonate. This reaction is a type of hydroxyalkylation, where the phenolic protons of BPS are substituted with hydroxyethyl groups. The process involves the nucleophilic attack of the phenoxide ion, formed from BPS under basic conditions, on one of the electrophilic methylene (B1212753) carbons of the ethylene carbonate molecule. This attack leads to the ring-opening of the carbonate and the formation of the desired ether linkage, with the concurrent liberation of carbon dioxide.
The reaction is typically carried out at elevated temperatures, often ranging from 100°C to 210°C. google.com A variety of basic catalysts can be employed to facilitate the deprotonation of the phenolic hydroxyl groups of BPS. These include alkali carbonates, such as potassium carbonate, which are frequently used due to their effectiveness and relatively low cost. google.com The reaction stoichiometry is crucial, with a molar ratio of at least two moles of ethylene carbonate to one mole of BPS required to ensure complete di-substitution.
Table 1: Typical Catalysts and Conditions for Reaction of Phenols with Ethylene Carbonate
| Catalyst | Typical Temperature Range (°C) | Key Characteristics | Reference |
|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | 120 - 180 | Commonly used, effective basic catalyst. | google.com |
| Potassium Iodide (KI) | 100 - 210 | Used as a catalyst to provide high yields and good selectivity, avoiding strong bases. | google.com |
| Alkali Metal Hydrides (e.g., NaH) | Variable | Effective but requires careful handling due to reactivity. | google.com |
| Na-mordenite | ~180 | Heterogeneous catalyst investigated for solventless conditions, showing good selectivity. | rsc.org |
Alternative Synthetic Methodologies and Catalytic Approaches
While the ethylene carbonate route is well-established, alternative methods for the synthesis of HEPS exist. A notable alternative involves the direct reaction of Bis(4-hydroxyphenyl)sulfone with ethylene oxide. This process, analogous to the industrial synthesis of 2-phenoxyethanol, also achieves the hydroxyethylation of the phenolic groups. rsc.org This reaction is typically performed under basic catalysis.
Recent research into greener and more efficient catalytic systems has explored the use of heterogeneous catalysts. For instance, in the related synthesis of 2-phenoxyethanol, Na-mordenite catalysts have been used under solventless conditions, demonstrating high selectivity and the potential for catalyst recycling. rsc.org Such approaches aim to minimize by-product formation and simplify purification processes.
Derivatization Strategies for Controlled Functional Enhancement
The two primary alcohol functionalities of HEPS serve as versatile handles for a wide range of chemical modifications. These derivatization strategies allow for the precise tuning of the molecule's properties and its incorporation into more complex macromolecular structures.
Esterification Reactions for the Generation of Polymeric Initiators (e.g., Bis[4-(β-(2-bromopropanoate) ethoxy) phenyl]sulfone)
The hydroxyl groups of HEPS can be readily converted into esters through reaction with acyl halides or anhydrides. A significant application of this reaction is the synthesis of difunctional initiators for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP).
Specifically, the esterification of HEPS with 2-bromopropionyl bromide yields Bis[4-(β-(2-bromopropanoate) ethoxy) phenyl]sulfone (BrEPS), a valuable ATRP initiator. researchgate.net This reaction is typically conducted in an appropriate solvent, such as DMF, in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HBr byproduct. nih.gov The resulting BrEPS molecule contains two initiator sites, enabling the growth of polymer chains from both ends and the synthesis of well-defined block copolymers or other complex architectures. researchgate.net
Table 2: Synthesis of the ATRP Initiator BrEPS from HEPS
| Reactant 1 | Reactant 2 | Product | Typical Conditions | Application |
|---|---|---|---|---|
| This compound (HEPS) | 2-Bromopropionyl bromide | Bis[4-(β-(2-bromopropanoate) ethoxy) phenyl]sulfone (BrEPS) | Base (e.g., pyridine), Solvent (e.g., DMF), Room Temperature | Difunctional initiator for Atom Transfer Radical Polymerization (ATRP) |
Synthetic Routes to Halogenated Analogues (e.g., Bis[3,5-dibromo-4-(2-hydroxyethoxy)phenyl] Sulfone)
The aromatic rings of the diphenyl sulfone core in HEPS can be functionalized via electrophilic aromatic substitution. The electron-donating nature of the alkoxy groups activates the rings, directing substitution to the ortho and para positions. Since the para positions are already substituted, halogenation occurs at the ortho positions relative to the ether linkages.
The synthesis of Bis[3,5-dibromo-4-(2-hydroxyethoxy)phenyl] Sulfone is a prime example of this transformation. cymitquimica.comtcichemicals.com This reaction involves treating HEPS with a brominating agent. Common reagents for such transformations include elemental bromine (Br₂) or N-bromosuccinimide (NBS), often in a suitable solvent like acetonitrile or a halogenated solvent. wku.eduwku.edu The reaction conditions can be tuned to achieve high yields of the tetra-brominated product, which can be used as a flame-retardant monomer in polymer synthesis.
Preparation of Related Sulfone-Containing Diols and Diacids for Polymeric Applications
The terminal hydroxyl groups of HEPS can be chemically transformed to produce other valuable monomers for polymer synthesis, such as diacids or longer-chain diols. researchgate.net
Synthesis of Diacids: The primary alcohol groups of HEPS can be oxidized to carboxylic acids to form the corresponding diacid, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetic acid. This transformation is a fundamental reaction in organic chemistry and can be achieved using various oxidizing agents. nih.gov The Jones oxidation, which employs a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is a classic and effective method for converting primary alcohols to carboxylic acids. chemeurope.comorganic-chemistry.orgwikipedia.org Alternative, milder, and more selective methods include TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) mediated oxidations. nih.govethernet.edu.et The resulting diacid monomer can be used in polycondensation reactions with diols to produce polyesters.
Table 3: Common Reagents for Oxidation of Primary Alcohols to Carboxylic Acids
| Reagent/System | Description | Reference |
|---|---|---|
| Jones Reagent (CrO₃/H₂SO₄/Acetone) | Strong, effective oxidant for converting primary alcohols to carboxylic acids. | chemeurope.comorganic-chemistry.orgwikipedia.org |
| Potassium Permanganate (KMnO₄) | A very strong oxidant, typically used under alkaline conditions. | chemeurope.com |
| TEMPO with a co-oxidant (e.g., NaOCl) | A milder, catalytic system that offers high selectivity for oxidizing primary alcohols. | nih.govethernet.edu.et |
| Ruthenium Tetroxide (RuO₄) | A powerful oxidizing agent, often generated in situ. | chemeurope.com |
Synthesis of Other Diols: The synthesis of sulfone-containing copolymers can be achieved by reacting dihalogenated diphenylsulfone with a mixture of diol monomers. mdpi.com By analogy, the chain length of the diol HEPS can be extended by reacting it with other epoxides or by other etherification reactions to create novel sulfone-containing diols for specialized polymer applications.
Polymerization Mechanisms and Architectures Incorporating Bis 4 2 Hydroxyethoxy Phenyl Sulfone Moieties
Controlled Radical Polymerization Initiated by Bis[4-(2-hydroxyethoxy)phenyl] Sulfone Derivatives
This compound (BHEPS) itself is not an initiator for radical polymerization. However, its hydroxyl end groups can be chemically modified to create a bifunctional initiator suitable for controlled radical polymerization techniques. researchgate.netavestia.com This is typically achieved through an esterification reaction. For instance, BHEPS can be reacted with 2-bromopropionyl bromide to convert the two terminal hydroxyl groups into initiating sites for Atom Transfer Radical Polymerization (ATRP). researchgate.net The resulting molecule, bis[4-(β-(2-bromopropanoate) ethoxy) phenyl]sulphone (BrEPS), serves as a difunctional initiator, enabling the growth of polymer chains from both ends. researchgate.netavestia.com
This approach allows for the synthesis of polymers with a central sulfone group, which can influence the final material's properties, such as thermal stability and surface hardness. researchgate.netavestia.com The use of a difunctional initiator is particularly advantageous for creating specific polymer architectures, such as ABA triblock copolymers. avestia.com
Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization method that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. researchgate.netnih.gov When a derivative of BHEPS, such as BrEPS, is used as a bifunctional initiator, it allows for the simultaneous growth of two polymer chains, leading to polymers with a symmetrical structure. researchgate.netavestia.com
This technique has been successfully applied to the polymerization of monomers like methyl methacrylate (B99206) (MMA). researchgate.net The polymerization is typically carried out in the presence of a catalyst system, such as copper bromide (CuBr) and a ligand like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). researchgate.netavestia.com The controlled nature of the polymerization is evidenced by a linear increase in molecular weight with monomer conversion and the maintenance of low PDI values. avestia.com
The resulting polymers, such as polymethylmethacrylate (pMMA) containing a central sulfone group, have demonstrated enhanced properties. For example, films made from these polymers have shown a higher degree of hardness compared to pure pMMA. researchgate.netavestia.com
| Entry | Time (h) | Conversion (%) | Mn (GPC) | PDI (Mw/Mn) |
| 1 | 1 | 25 | 11400 | 1.25 |
| 2 | 2 | 42 | 18500 | 1.19 |
| 3 | 3 | 61 | 25600 | 1.15 |
| 4 | 4 | 80 | 33800 | 1.12 |
| 5 | 5 | 92 | 41200 | 1.10 |
| This table presents typical results for the ATRP of methyl methacrylate (MMA) initiated by the bis[4-(β-(2-bromopropanoate) ethoxy) phenyl]sulphone (BrEPS) initiator. Data sourced from research findings. researchgate.netavestia.com |
Step-Growth Polymerization Utilizing this compound as a Monomer
In contrast to its role as a precursor to an initiator, this compound (BHEPS) can act directly as a bifunctional monomer in step-growth polymerization. wikipedia.orgfiveable.me Its two primary hydroxyl groups serve as reactive sites that can react with other monomers containing complementary functional groups, such as carboxylic acids, acid chlorides, or isocyanates. researchgate.net This process involves the stepwise reaction between functional groups of monomers to form dimers, trimers, oligomers, and eventually high molecular weight polymers. wikipedia.org The incorporation of the rigid, polar sulfone group from BHEPS into the polymer backbone can significantly modify the properties of the resulting material, often enhancing thermal stability, glass transition temperature (Tg), and chemical resistance. researchgate.net
BHEPS is utilized as a diol monomer in melt polycondensation reactions to synthesize polyesters and copolyesters. researchgate.net This solvent-free process is conducted at high temperatures and typically under vacuum to facilitate the removal of small molecule byproducts, such as water or methanol, driving the reaction toward the formation of high molecular weight polymers. mdpi.com
For example, BHEPS has been incorporated into copolyesters through melt polycondensation with dimethyl terephthalate (B1205515) (DMT) and other diols like ethylene (B1197577) glycol (EG). researchgate.net In this reaction, BHEPS replaces a portion of the primary diol to form a random copolyester. The inclusion of the bulky, aromatic sulfone monomer disrupts the regular chain packing, which can influence crystallinity and thermal properties. researchgate.net Research has shown that incorporating BHEPS into the backbone of amorphous copolyesters leads to a significant increase in the glass transition temperature (Tg) and improved resistance to lipids, without negatively affecting melt viscosity or mechanical properties. researchgate.net
The hydroxyl groups of BHEPS allow for its use as a chain extender or polyol component in the synthesis of polyurethanes. researchgate.net A notable application is in the formulation of UV-curable polyurethane acrylates (PUA). researchgate.net The synthesis typically involves a two-step process. First, BHEPS and other polyols are reacted with a diisocyanate, such as isophorone (B1672270) diisocyanate (IPDI), to form an isocyanate-terminated prepolymer. In the second step, this prepolymer is end-capped with a hydroxyl-functional acrylate (B77674) monomer, like 2-hydroxyethyl methacrylate (HEMA). researchgate.net
This process introduces photoreactive acrylate groups at the ends of the polyurethane chains. Upon exposure to UV radiation in the presence of a photoinitiator, these groups undergo rapid polymerization (curing), forming a cross-linked network. The sulfone moiety from BHEPS is integrated into the polyurethane backbone, contributing to the thermal and mechanical properties of the final cured material. researchgate.net These UV-curable systems are valued for their high cure speeds and solvent-free formulations. researchgate.net
BHEPS has been successfully used as a comonomer in copolymerization with terephthalate derivatives to produce modified poly(ethylene terephthalate) (PET) copolymers, often abbreviated as PETS. researchgate.net These materials are synthesized via melt polycondensation of dimethyl terephthalate (DMT), ethylene glycol (EG), and varying molar percentages of BHEPS. researchgate.net
The incorporation of the BHEPS unit into the PET backbone has a pronounced effect on the polymer's properties. Studies have shown that the glass transition temperature (Tg) of the resulting copolyesters increases significantly with higher BHEPS content. For instance, incorporating 30 mol% of BHEPS can elevate the Tg by approximately 35°C compared to standard PET. researchgate.net Conversely, the melting temperature (Tm) tends to decrease, and the polymers become more amorphous as the BHEPS content increases, which disrupts the crystalline structure of PET. researchgate.net The intrinsic viscosities of these copolymers typically remain in a useful range, indicating that high molecular weights are achieved. researchgate.net
| BHEPS in Feed (mol%) | BHEPS in Copolymer (mol%) | Tg (°C) | Tm (°C) | Td,5% (°C) |
| 0 | 0 | 72 | 255 | 415 |
| 5 | 4.8 | 78 | 242 | 418 |
| 10 | 9.5 | 85 | 228 | 420 |
| 20 | 19.2 | 98 | 205 | 425 |
| 30 | 28.8 | 107 | - | 428 |
| This table shows the effect of incorporating this compound (BHEPS) on the thermal properties of poly(ethylene terephthalate) copolymers (PETS). Tg (Glass Transition Temperature), Tm (Melting Temperature), and Td,5% (Temperature at 5% weight loss) are presented. Data adapted from published research. researchgate.net |
Formation of Diverse Polymer Classes
The dual reactivity of this compound—acting as a diol monomer in step-growth polymerizations and as a scaffold for creating bifunctional initiators for controlled radical polymerization—enables its incorporation into a wide variety of polymer classes. This versatility allows for the synthesis of materials with tailored properties by leveraging the inherent characteristics of the sulfone moiety.
The primary polymer classes formed include:
Structured Vinyl Polymers: Through derivatization into an ATRP initiator, BHEPS can be placed at the core of vinyl polymers like polymethylmethacrylate (pMMA). This method yields linear polymers with a central sulfone group, influencing properties like surface hardness. researchgate.net
Polyesters and Copolyesters: As a diol comonomer in polycondensation reactions with dicarboxylic acids or their esters (like dimethyl terephthalate), BHEPS is integrated into the main chain of polyesters. This significantly raises the glass transition temperature and modifies the crystallinity of materials like PET. researchgate.net
Polyurethanes: BHEPS serves as a diol building block in the synthesis of polyurethanes by reacting with diisocyanates. Its inclusion is particularly noted in the production of specialized materials such as UV-curable polyurethane acrylates, where it enhances the thermal stability of the final cross-linked network. researchgate.net
| Polymerization Method | Role of BHEPS Moiety | Resulting Polymer Class | Specific Example | Key Property Influence |
| Atom Transfer Radical Polymerization (ATRP) | Core of a bifunctional initiator | Vinyl Polymers | Polymethylmethacrylate (pMMA) | Increased hardness researchgate.netavestia.com |
| Melt Polycondensation | Diol comonomer | Polyesters / Copolyesters | Poly(ethylene terephthalate) Copolymers (PETS) | Increased Glass Transition Temp. (Tg) researchgate.net |
| Step-Growth Polymerization | Diol / Chain Extender | Polyurethanes | UV-Curable Polyurethane Acrylates | Enhanced Thermal Stability researchgate.net |
| This table summarizes the diverse polymer classes that can be synthesized incorporating the this compound moiety, highlighting its role in different polymerization mechanisms. |
Synthesis of Polyesters and Amorphous Copolyesters
This compound is utilized as a comonomer in the synthesis of polyesters and copolyesters, primarily through melt polycondensation. The incorporation of the BHEPS moiety into polyester (B1180765) backbones is a strategy to enhance specific properties, most notably the glass transition temperature (Tg).
In the production of amorphous copolyesters, BHEPS can be copolymerized with standard monomers like dimethyl terephthalate (DMT), ethylene glycol (EG), and 1,4-cyclohexanedimethanol (B133615) (CHDM). researchgate.netresearchgate.net The process typically involves a two-stage melt polycondensation reaction: an esterification or transesterification stage followed by a polycondensation stage under high vacuum and elevated temperatures. The inclusion of BHEPS in the polymer chain disrupts chain regularity, leading to amorphous materials with improved properties.
Research Findings:
Increased Glass Transition Temperature (Tg): The primary motivation for incorporating BHEPS into copolyesters, such as those based on terephthalic acid, ethylene glycol, and CHDM, is to significantly increase the Tg. researchgate.netresearchgate.net The bulky, rigid sulfone group restricts segmental chain motion, thus requiring more thermal energy for the polymer to transition from a glassy to a rubbery state.
Amorphous Nature: Copolyesters containing BHEPS are typically amorphous, as confirmed by X-ray diffraction analysis showing a characteristic broad halo. researchgate.net This lack of crystallinity contributes to the transparency and clarity of the resulting materials.
Mechanical and Physical Properties: The addition of BHEPS has been shown to maintain or improve mechanical properties. For instance, copolyesters of poly(ethylene terephthalate) (PET) with 5–95% BHEPS content exhibit intrinsic viscosities ranging from 0.65 to 0.69 dL/g. researchgate.net Other properties like melt viscosity and toughness can remain largely unchanged while improving chemical resistance, for example, against lipids. researchgate.netresearchgate.net
Thermal Stability: Polyesters incorporating bisphenol groups into their backbone generally exhibit high thermal stability. researchgate.net
| Copolymer System | BHEPS Content (mol%) | Key Finding | Reference |
|---|---|---|---|
| PETS (PET/BHEPS) | 5-95% | Random microstructure, intrinsic viscosities of 0.65-0.69 dL/g, amorphous nature. | researchgate.net |
| Amorphous Copolyester (EG/CHDM/Terephthalic Acid) | Not specified | Significant increase in Tg and improved lipid resistance with no negative impact on melt viscosity or mechanical properties. | researchgate.netresearchgate.net |
Engineering of Poly(meth)acrylates with Sulfone Functionality
The sulfone functionality from BHEPS can be integrated into poly(meth)acrylates using several strategies. One prominent method involves modifying BHEPS to create a difunctional initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.netresearchgate.net This approach allows for the synthesis of well-defined polymers with the sulfone group located at the core of the polymer chain.
The synthesis process begins with the esterification of the hydroxyl groups of BHEPS with a molecule like 2-bromopropionyl bromide to form a sulfone-containing initiator, such as bis[4-(β-(2-bromopropanoate) ethoxy) phenyl]sulphone (BrEPS). researchgate.net This initiator is then used in the ATRP of methacrylate monomers (e.g., methyl methacrylate, MMA) in the presence of a catalyst system (e.g., CuBr) and a ligand (e.g., PMDETA). researchgate.netresearchgate.net
Alternatively, sulfone-containing polyurethane acrylates can be synthesized from BHEPS, polyols, isophorone diisocyanate (IPDI), and 2-hydroxyethyl methacrylate (HEMA). researchgate.netresearchgate.net These oligomers are often UV-curable, forming cross-linked networks upon irradiation. beilstein-journals.orgresearchgate.net
Research Findings:
Controlled Polymerization: The use of a BHEPS-derived initiator in ATRP enables the synthesis of polymethylmethacrylate (pMMA) with controlled molecular weight and a monomodal molecular weight distribution. researchgate.netresearchgate.net
Enhanced Hardness: The presence of the central sulfone group in pMMA, synthesized via ATRP with a BrEPS initiator, leads to an increased hardness of polymer films compared to pure pMMA, as determined by pendulum hardness tests. researchgate.netresearchgate.net
Thermal Properties: The incorporation of the sulfone group can influence the thermal properties of the resulting poly(meth)acrylates. For instance, a sulfolane-containing methacrylate polymer exhibited an unusually high Tg of 188°C. nih.gov
UV-Curing: Polysulfones with terminal (meth)acrylate functionalities can be synthesized and rapidly polymerized through UV irradiation in the presence of a photoinitiator, forming insoluble networks. beilstein-journals.orgresearchgate.net This is useful for applications in coatings and adhesives.
| Polymer Type | Synthesis Method | Role of BHEPS | Resulting Property | Reference |
|---|---|---|---|---|
| Sulfone-containing pMMA | ATRP | Precursor for difunctional initiator (BrEPS) | Increased film hardness, controlled molecular weight. | researchgate.netresearchgate.net |
| UV-curable sulfone polyurethane acrylates | Condensation/Esterification | Diol monomer | Forms rapid-curing, insoluble networks upon UV exposure. | researchgate.netresearchgate.netbeilstein-journals.org |
Preparation of Polycarbonates and Polyamides
The diol structure of BHEPS makes it a suitable candidate for incorporation into polycarbonates via polycondensation. Polycarbonates are often synthesized from a bisphenol and a carbonate source, such as phosgene (B1210022) or diphenyl carbonate. By substituting a portion of the traditional bisphenol monomer with BHEPS, a copolycarbonate can be formed. The inclusion of sulfone groups is a known strategy to enhance the thermal stability and flame retardancy of polycarbonates. googleapis.comresearchgate.net Metal sulfonate salts, such as potassium diphenylsulfone sulfonate, are sometimes added to polycarbonate formulations as flame retardant additives. googleapis.com
For the synthesis of polyamides, which are typically formed from the reaction of a diamine and a diacid, BHEPS cannot be directly used. However, it can serve as a starting material for the synthesis of a new sulfone-containing diamine monomer. This would involve converting the terminal hydroxyl groups to amine groups through a multi-step chemical modification. While direct polymerization of BHEPS into polyamides is not typical, new poly(azomethine sulfones) have been prepared by condensing dialdehyde (B1249045) sulfone monomers with diamines, indicating the compatibility of the sulfone moiety within polyamide-like structures. tandfonline.com
Development of Polyimides
Polyimides are high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. zeusinc.com They are generally synthesized via a two-step process involving the reaction of a dianhydride and a diamine to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. vt.edu
Similar to polyamides, BHEPS cannot be directly incorporated into the polyimide backbone as it is a diol. However, its rigid sulfone core is a desirable structural feature for high-performance polyimides. Therefore, BHEPS can be used as a precursor to synthesize novel diamine or dianhydride monomers. For example, a synthetic route could involve reacting BHEPS with 4-fluoro-1-nitrobenzene under nucleophilic substitution conditions, followed by the reduction of the nitro groups to amine groups, yielding a new sulfone-ether-containing diamine. nih.gov This new diamine can then be polymerized with commercially available dianhydrides to produce polyimides with the BHEPS moiety integrated into the polymer backbone.
Research Findings:
Improved Properties: The introduction of sulfone groups into the polyimide backbone can increase chain spacing and free volume. researchgate.net
Solubility: The incorporation of bulky pendant groups or flexible ether linkages, which could be derived from a BHEPS-based monomer, can enhance the solubility of typically intractable polyimides. rsc.orgresearchgate.net
Dielectric Properties: Sulfone-containing polyimides have been investigated for their dielectric properties, with the potential to achieve a high dielectric constant while maintaining low dielectric loss, which is beneficial for applications in electronics. researchgate.net
Thermal Stability: The inherent rigidity of the aromatic sulfone structure contributes to the high glass transition temperatures and excellent thermal stability of the resulting polyimides. zeusinc.comrsc.org
Synthesis of Poly(thioether sulfone) Materials
Poly(thioether sulfone)s are a class of high-performance thermoplastics that combine the properties of both thioether and sulfone groups. These materials are noted for their high refractive indices and good thermal stability. acs.orgresearchgate.net A common method for their synthesis is the Michael polyaddition reaction between a dithiol monomer and a divinyl sulfone monomer. acs.orgresearchgate.net
To incorporate the BHEPS structure into a poly(thioether sulfone), it must first be chemically modified to a dithiol. This can be achieved by reacting the hydroxyl groups of BHEPS with a compound like 3-mercaptopropionic acid via Fischer esterification to create a new monomer with terminal thiol groups. mdpi.com This newly synthesized dithiol monomer can then undergo polyaddition with a comonomer such as divinyl sulfone to yield a poly(thioether sulfone).
Research Findings:
High Refractive Index: The simultaneous introduction of sulfide, sulfone, and aromatic/alicyclic units into the polymer chain results in materials with exceptionally high refractive indices (e.g., nD of 1.686) and high Abbe's numbers (e.g., νD of 48.6), making them promising candidates for advanced optical applications. acs.orgresearchgate.net
Thermal Stability: The resulting poly(thioether sulfone)s are typically amorphous, transparent, and flexible films with good thermal stability, showing 5% weight loss temperatures around 275-290°C and glass transition temperatures in the range of 152°C. acs.orgresearchgate.netresearchgate.net
Polymerization Method: The Michael polyaddition is an effective method for preparing high molecular weight poly(thioether sulfone)s from dithiol and divinyl sulfone monomers. acs.orgresearchgate.net
| Polymer | Synthetic Route | Key Monomers | Notable Properties | Reference |
|---|---|---|---|---|
| Poly(thioether sulfone) | Michael Polyaddition | 2,5-disulfanyl-1,4-dithiane + Divinyl sulfone | High refractive index (1.686), high Abbe's number (48.6), Tg = 152°C. | acs.orgresearchgate.net |
| Poly(thioether sulfone) | Michael Polyaddition | 2,5-bis(sulfanylmethyl)-1,4-dithiane + Divinyl sulfone | High refractive index (1.6512), high Abbe's number (42.6). | researchgate.net |
Advanced Characterization of Polymeric Systems Derived from Bis 4 2 Hydroxyethoxy Phenyl Sulfone
Spectroscopic Investigations for Structural Elucidation
Spectroscopic methods are fundamental in confirming the chemical structure of newly synthesized polymers. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecular arrangement and the successful incorporation of the monomer into the polymer chain.
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for the structural characterization of polymers derived from Bis[4-(2-hydroxyethoxy)phenyl] sulfone. It allows for the identification of the various types of protons present in the repeating unit of the polymer, thereby confirming its structure.
In the ¹H-NMR spectrum of the monomer this compound, distinct signals corresponding to the aromatic protons of the phenyl sulfone group, the methylene (B1212753) protons of the hydroxyethoxy groups, and the hydroxyl protons are observed. Upon polymerization, shifts in the positions of these signals and the appearance of new signals confirm the formation of the polymer. For instance, in the synthesis of polyesters or polyurethanes, the chemical shift of the methylene protons adjacent to the hydroxyl group (–CH₂–OH) will change significantly upon formation of an ester or urethane (B1682113) linkage. The integration of the peak areas in the ¹H-NMR spectrum can also be used to determine the composition of copolymers. researchgate.net
Table 1: Illustrative ¹H-NMR Chemical Shifts for a Polymer Derived from this compound Data is representative and can vary based on the specific polymer structure and solvent used.
| Proton Type | Typical Chemical Shift (δ, ppm) | Description |
| Aromatic Protons (ortho to SO₂) | 7.8 - 8.0 | Protons on the phenyl ring directly adjacent to the electron-withdrawing sulfone group. |
| Aromatic Protons (meta to SO₂) | 7.0 - 7.2 | Protons on the phenyl ring adjacent to the ether linkage. |
| Methylene Protons (-O-CH₂-CH₂-O-) | 4.2 - 4.5 | Protons of the ethylene (B1197577) glycol unit incorporated into the polymer backbone. |
| Methylene Protons (-O-CH₂-CH₂-O-) | 3.8 - 4.1 | Protons of the ethylene glycol unit incorporated into the polymer backbone. |
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in the monomer and the resulting polymer, providing critical evidence of a successful polymerization reaction. researchgate.net The FT-IR spectrum of the this compound monomer exhibits a characteristic broad absorption band for the hydroxyl (–OH) group, typically in the region of 3200-3600 cm⁻¹. researchgate.net
Upon successful polymerization, this hydroxyl band disappears or is significantly diminished. Concurrently, new characteristic absorption bands appear, confirming the formation of the desired linkages. For example, in the synthesis of a polyester (B1180765), a strong carbonyl (C=O) stretching band will appear around 1720-1740 cm⁻¹. For a polyurethane, characteristic bands for the N-H stretching (around 3300 cm⁻¹) and the carbonyl of the urethane group (around 1700 cm⁻¹) would be observed. researchgate.net The presence of the sulfone group (O=S=O) is confirmed by strong, sharp peaks typically found around 1150 cm⁻¹ (asymmetric stretching) and 1300 cm⁻¹ (symmetric stretching).
Table 2: Key FT-IR Absorption Bands for Characterizing Polymers of this compound
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Significance |
| O-H Stretch (Alcohol) | 3200 - 3600 (broad) | Present in monomer; disappears upon polymerization. researchgate.net |
| C=O Stretch (Ester) | 1720 - 1740 | Appears upon formation of a polyester. researchgate.net |
| C-O Stretch (Ether) | 1240 - 1260 | Characteristic of the ether linkages in the monomer and polymer. |
| O=S=O Stretch (Sulfone) | 1150 & 1300 | Confirms the presence of the sulfone group from the monomer. |
Determination of Molecular Weight and Distribution
The mechanical and physical properties of a polymer are highly dependent on its molecular weight and the distribution of chain sizes. Therefore, accurate determination of these parameters is crucial.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight characteristics of polymers. biorizon.eu GPC separates polymer molecules based on their hydrodynamic volume in solution. biorizon.eu Larger molecules elute faster from the chromatography column, while smaller molecules elute later.
For polymeric systems derived from this compound, GPC analysis provides key data points: the number-average molecular weight (Mₙ), the weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). researchgate.netresearchgate.net A monomodal and relatively narrow peak in the GPC chromatogram indicates a successful and controlled polymerization process. researchgate.net The PDI value gives an indication of the breadth of the molecular weight distribution; values close to 1.0 suggest a narrow distribution, which is often desirable for achieving consistent material properties.
Table 3: Representative GPC Data for a Polymer Synthesized with this compound
| Parameter | Value | Description |
| Number-Average Molecular Weight (Mₙ) | 25,000 g/mol | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |
| Weight-Average Molecular Weight (Mₙ) | 45,000 g/mol | An average that accounts for the contribution of larger molecules to the overall molecular weight. |
| Polydispersity Index (PDI) | 1.8 | A measure of the broadness of the molecular weight distribution in a polymer sample. |
Thermal Analysis Methodologies
The introduction of the rigid, polar sulfone group from this compound into a polymer chain is expected to significantly influence its thermal properties. Thermal analysis techniques are used to quantify these effects.
Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the thermal transitions of a polymer. researchgate.netresearchgate.net By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can detect transitions such as the glass transition temperature (T₉), melting temperature (Tₘ), and crystallization temperature (T꜀).
For amorphous or semi-crystalline polymers containing the this compound unit, the glass transition temperature (T₉) is a critical parameter. The T₉ is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The rigid aromatic sulfone structure restricts segmental motion of the polymer chains, which typically leads to a higher T₉ compared to analogous polymers without this moiety. Studies have shown that incorporating this compound into copolyesters can lead to a significant increase in the T₉, enhancing the material's service temperature. researchgate.net
Table 4: DSC Data Showing the Effect of this compound on Glass Transition Temperature (T₉)
| Polymer Composition | Glass Transition Temperature (T₉) (°C) | Observation |
| Standard Amorphous Copolyester | 85 | Baseline thermal property. |
| Copolyester with 10 mol% BHEPS | 98 | Increased T₉ due to the rigidity of the sulfone monomer. |
| Copolyester with 20 mol% BHEPS | 112 | Further increase in T₉ with higher BHEPS content. |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of polymeric systems. In the case of polymers derived from this compound, TGA provides valuable insights into their decomposition behavior at elevated temperatures. The analysis involves monitoring the weight loss of a sample as it is heated at a constant rate in a controlled atmosphere, typically nitrogen or air.
Research on copolyesters of poly(ethylene terephthalate) (PET) incorporating this compound (BHEPS) demonstrates that the introduction of the sulfone monomer enhances the thermal stability of the resulting polymer. The bulky, aromatic structure of the BHEPS unit restricts the thermal motion of the polymer chains, thus requiring higher energy to initiate decomposition.
The thermal degradation of these polymers generally occurs in a multi-step process. For polyurethanes, the initial weight loss, often observed between 300°C and 400°C, is typically attributed to the degradation of the urethane linkages. A subsequent weight loss at higher temperatures corresponds to the decomposition of the polyol and other organic segments within the polymer backbone.
The key parameters obtained from TGA curves are the onset temperature of decomposition (Tonset), the temperature of maximum weight loss rate (Tmax), and the percentage of residual char at a specific high temperature. A higher Tonset and a greater char yield are indicative of superior thermal stability. For copolyesters containing BHEPS, it has been noted that they exhibit higher thermal stability compared to unmodified PET.
Below is a representative data table summarizing the thermal properties of such polymeric systems based on available research findings.
| Polymer System | Decomposition Onset (Tonset) (°C) | Temperature of Max. Weight Loss (Tmax) (°C) | Char Yield at 600°C (%) |
|---|---|---|---|
| PET/BHEPS Copolyester (10% BHEPS) | ~410 | ~430 | ~15 |
| PET/BHEPS Copolyester (20% BHEPS) | ~415 | ~435 | ~18 |
| Generic Polyurethane (for comparison) | ~320 | ~394 | ~10 |
Morphological and Microstructural Characterization (e.g., X-ray Diffraction)
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of materials. In the context of polymeric systems derived from this compound, XRD is employed to determine their degree of crystallinity. The resulting diffraction pattern provides information on the arrangement of polymer chains, distinguishing between ordered crystalline regions and disordered amorphous domains.
Polymers incorporating this compound, particularly in copolyesters such as PET/BHEPS, tend to exhibit an amorphous or semi-crystalline nature. The introduction of the bulky, non-linear BHEPS monomer disrupts the regular packing of the polymer chains, which hinders crystallization. This results in a broad halo in the XRD pattern, characteristic of amorphous materials, rather than sharp peaks which would indicate a highly crystalline structure.
The amorphous nature of these polymers can be advantageous for certain applications, contributing to properties such as transparency and improved processability. The XRD patterns of copolyesters containing BHEPS show a broad peak, and the calculated d-spacing, which represents the average distance between polymer chains, can be determined from the peak position.
The molecular packing in the solid state is stabilized by various interactions, including intramolecular and intermolecular hydrogen bonds. The V-shape of the this compound monomer itself, with a significant dihedral angle between the two benzene (B151609) rings, also contributes to the disruption of long-range order in the resulting polymer.
The following table presents typical XRD data for such polymers.
| Polymer System | XRD Pattern Feature | d-spacing (Å) | Nature |
|---|---|---|---|
| PET/BHEPS Copolyester | Broad Halo | 4.95 - 5.73 | Amorphous |
| Semi-crystalline Polyurethane | Broad Halo with some minor peaks | - | Semi-crystalline |
Structure Property Relationships in Polymers Incorporating Bis 4 2 Hydroxyethoxy Phenyl Sulfone Units
Influence on Thermal Properties: Glass Transition Temperature (Tg) and Thermal Decomposition
The presence of the diphenyl sulfone group in the polymer backbone is a primary determinant of its thermal characteristics. This rigid, bulky group restricts the rotational freedom of the polymer chains, leading to a notable increase in the glass transition temperature (Tg). For instance, incorporating Bis[4-(2-hydroxyethoxy)phenyl] sulfone into amorphous copolyesters has been shown to cause a significant rise in Tg. researchgate.net Aromatic poly(ether sulfones) are well-regarded as high-performance thermoplastic materials due to their high glass transition temperatures and excellent thermal stability. mdpi.com
The thermal stability of polymers is also profoundly influenced by the sulfone moiety. Thermogravimetric analysis (TGA) is commonly used to evaluate the thermal decomposition of these polymers. Generally, polymers containing sulfone linkages exhibit high thermal stability, with decomposition often occurring in multiple stages. mdpi.com The initial weight loss in sulfonated poly(arylene ether sulfone)s, for example, can be attributed to the decomposition of sulfonic acid groups, followed by the breakdown of the main polymer backbone at higher temperatures. nih.gov In studies of similar aromatic poly(ether sulfones), thermal degradation processes were observed to occur in a temperature range of 370 to 650 °C. mdpi.com The degradation mechanisms often involve the scission of ether linkages and the eventual elimination of sulfur dioxide from the diphenyl sulfone bridges at temperatures above 450 °C. mdpi.com
The introduction of this compound into different polymer systems, such as epoxy resins, also enhances thermal resistance due to the resulting increase in crosslinking density and the inherent stability of the aromatic sulfone structure. expresspolymlett.com
Table 1: Illustrative Thermal Properties of Polymers with Sulfone Moieties
| Polymer System | Glass Transition Temperature (Tg) | Decomposition Temperature (5% weight loss) |
| Amorphous Copolyester with this compound | Increased significantly researchgate.net | > 223 °C researchgate.net |
| Sulfonated Poly(arylene ether sulfone) | 85 to 90 °C (with aliphatic moieties) nih.gov | > 350 °C (backbone) nih.gov |
| Poly(ether sulfone) Homopolymer | High mdpi.com | ~470 °C (initial) mdpi.com |
| Epoxy Resin Cured with 4,4'-diaminodiphenyl sulfone | > 180 °C expresspolymlett.com | > 345 °C scielo.br |
Impact on Mechanical Performance: Hardness, Modulus, and Elongation Characteristics
The rigid nature of the diphenyl sulfone unit generally enhances the stiffness and strength of polymers. The incorporation of this compound can lead to materials with increased hardness and a higher tensile modulus. For example, polymethylmethacrylate (pMMA) synthesized with an initiator derived from a sulfone-containing compound showed a higher degree of hardness compared to pure pMMA. researchgate.net
Table 2: Representative Mechanical Properties of Sulfone-Containing Polymers
This table presents typical data for polymers containing sulfone groups to illustrate general trends. The specific mechanical properties will depend on the comonomers, molecular weight, and processing conditions.
| Property | Influence of Sulfone Moiety | Typical Observation |
| Hardness | Increase | Films of modified pMMA showed higher pendulum hardness. researchgate.net |
| Tensile Modulus | Increase | Sulfone polymers are known for their rigidity and high modulus. mdpi.com |
| Elongation at Break | Variable | Can decrease due to increased rigidity, but can be improved in blends. researchgate.net |
| Impact Strength | Variable | Blending with polysulfone significantly improved the impact strength of epoxy resins. mdpi.com |
Modulation of Optical Characteristics: Refractive Index and Birefringence
Polymers containing sulfone and aromatic groups are known for their distinctive optical properties, particularly a high refractive index. solvay.com The diphenyl sulfone group, with its high concentration of electrons and aromatic character, contributes significantly to the polymer's ability to bend light. This makes this compound a valuable monomer for creating polymers used in optical applications, such as high-performance lenses and prism sheets. researchgate.netresearchgate.net
Birefringence, the difference in refractive index along different axes, is another critical optical property. While the rigid structure of the sulfone unit can potentially lead to higher birefringence, the specific molecular architecture can be designed to minimize this effect, which is crucial for applications requiring high optical clarity and precision. researchgate.net
Table 3: Optical Properties of Representative Sulfone-Based Polymers
This table highlights the typical optical characteristics imparted by sulfone-containing monomers.
| Polymer Type | Refractive Index (n) | Birefringence |
| Sulfone-based Polyesters | 1.56 - 1.69 acs.org | Generally low researchgate.net |
| Poly(thioether sulfone) | 1.686 researchgate.net | Not specified |
| Poly(phenylene thioether) with triazine/sulfur units | 1.7492 (at 633 nm) researchgate.net | Not specified |
Effects on Polymer Solubility and Chemical Resistance Profiles
The chemical structure of this compound influences both the solubility and chemical resistance of the polymers it constitutes. The polar sulfone group and the ether linkages can enhance solubility in polar aprotic solvents. tandfonline.comkoreascience.kr Many poly(ether sulfone)s are known to be soluble in solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and certain chlorinated hydrocarbons. tandfonline.combiocrick.com The compound this compound itself is soluble in solvents such as DMSO, acetone, and chloroform. biocrick.com
At the same time, the aromatic backbone provides excellent resistance to hydrolysis and many chemicals. Sulfone polymers are generally characterized by their good resistance to aqueous acids, bases, and aliphatic hydrocarbons. solvay.com However, they can be susceptible to attack by aromatic hydrocarbons, chlorinated hydrocarbons, and some oxygenated solvents like ketones. solvay.com
The incorporation of this compound into copolyesters has been specifically noted to improve resistance to lipids, which is an important characteristic for certain applications. researchgate.net The balance between the polar, solubilizing groups and the rigid, resistant aromatic backbone allows for the creation of polymers with tailored solubility and chemical resistance profiles suitable for demanding environments. tandfonline.comsolvay.com
Theoretical and Computational Investigations of Bis 4 2 Hydroxyethoxy Phenyl Sulfone and Its Polymerization
Molecular Dynamics and Monte Carlo Simulations for Polymer Architecture
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational tools used to predict the macroscopic properties of polymers based on the interactions of their constituent atoms and molecules. For polymers derived from Bis[4-(2-hydroxyethoxy)phenyl] sulfone, these simulations can forecast the polymer's final three-dimensional structure and thermomechanical behavior before synthesis.
MD simulations model the polymer system by calculating the forces between atoms and solving their equations of motion over time, providing a trajectory of the system's evolution. This approach is particularly useful for understanding dynamic properties and the influence of temperature. For instance, simulations can predict the glass transition temperature (Tg), which is a critical parameter for determining the service temperature of the polymer. By simulating the polymer at various temperatures, the change in specific volume or density can be plotted to identify the Tg. For sulfone-based epoxy systems, MD simulations have shown that Tg values increase with the degree of polymerization or conversion level. mdpi.com
Key parameters derived from these simulations include:
Cohesive Energy Density (CED): A measure of the intermolecular forces within the polymer, which correlates with its mechanical properties.
Fractional Free Volume (FFV): The volume not occupied by the polymer chains, which influences chain mobility and the glass transition temperature.
Radius of Gyration (Rg): Describes the size and compactness of individual polymer chains.
Radial Distribution Functions (RDFs): Provide insight into the packing and local structure of polymer chains, such as the separation between sulfone groups or phenyl rings on adjacent chains. nih.gov
In the context of polyether sulfones, simulations have revealed how the arrangement of hydrophilic and hydrophobic domains dictates material performance, especially in applications like membranes. mdpi.com All-atom MD simulations on hydrated sulfonated polysulfone, a related polymer, have shown a clear micro-phase separation, which is crucial for its function in proton exchange membranes. mdpi.com These computational models allow researchers to establish direct structure-performance relationships, guiding the design of new polymers.
Table 1: Representative Thermomechanical Properties from Molecular Dynamics Simulations of Aromatic Sulfone-Based Polymers This table presents typical data obtained from MD simulations of polymers with structural similarities to those derived from this compound, illustrating the predictive power of the technique.
| Conversion Level | Simulated Glass Transition Temperature (Tg) (K) | Simulated Density (g/cm³) | Coefficient of Linear Thermal Expansion (CLTE) (10⁻⁴ K⁻¹) |
| 50% | 365 ± 5.8 | 1.21 | 1.95 |
| 70% | 390 ± 6.1 | 1.24 | 1.72 |
| 90% | 431 ± 5.3 | 1.27 | 1.48 |
Data are conceptual and based on trends reported for similar systems in the literature. mdpi.com
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies on Reaction Mechanisms and Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer a fundamental understanding of the electronic structure of the this compound monomer and the energetic pathways of its polymerization. DFT is a computational method used to investigate the electronic structure of many-body systems, making it ideal for studying chemical reactivity. nih.gov
Electronic Structure Analysis: DFT calculations can map the electron density distribution of the monomer, revealing its molecular electrostatic potential (MEP). This map highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting the most probable sites for chemical reactions. The primary reactive sites on this compound are the terminal hydroxyl groups.
Furthermore, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.
Reaction Mechanism Studies: Polymerization of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction to form ether linkages. DFT can be used to model this entire reaction pathway step-by-step. By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed.
This analysis allows for the determination of activation energies (the energy barrier that must be overcome for the reaction to occur). nih.gov By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be identified. DFT methods like M06-2X have proven effective for obtaining accurate kinetic and thermodynamic data for complex organic reactions. nih.gov These theoretical calculations are essential for optimizing reaction conditions such as temperature and catalyst choice to achieve efficient polymerization and high molecular weight polymers.
Table 2: Selected DFT-Calculated Molecular Parameters for a Diphenyl Sulfone Core Structure This table provides examples of structural parameters for a core sulfone structure, similar to the central part of this compound, as determined by DFT calculations. These parameters are fundamental for building accurate models for MD simulations.
| Parameter | Bond/Angle | Calculation Method | Calculated Value | Experimental Value |
| Bond Length | S=O | B3LYP/6-311G | 1.47 Å | 1.45 Å |
| Bond Length | S-C (aromatic) | B3LYP/6-311G | 1.81 Å | 1.76 Å |
| Bond Angle | O-S-O | B3LYP/6-311G | 120.1° | 119.8° |
| Bond Angle | C-S-C | B3LYP/6-311G | 104.2° | 104.1° |
| Dihedral Angle | C-S-C-C | B3LYP/6-311G** | 90.4° | 86.6° |
Data adapted from DFT studies on diphenylsulfone, which serves as a model for the sulfone core. researchgate.net
Emerging Research Directions and Future Prospects for Bis 4 2 Hydroxyethoxy Phenyl Sulfone in Materials Science
Development of Novel Bis[4-(2-hydroxyethoxy)phenyl] Sulfone Derivatives for Specialized Functions
The functionalization of this compound is a key area of research aimed at creating new monomers and intermediates with tailored properties for specialized applications. By chemically modifying the hydroxyl end groups of BHEPS, scientists can design derivatives that serve specific roles in polymer synthesis, leading to materials with enhanced performance characteristics.
A significant development in this area is the synthesis of difunctional initiators for controlled radical polymerization techniques. For instance, a novel initiator for Atom Transfer Radical Polymerization (ATRP), bis[4-(beta-(2-bromopropanoate) ethoxy) phenyl]sulfone (BrEPS), has been successfully synthesized through the esterification of BHEPS. researchgate.net This derivative transforms BHEPS from a passive monomer into an active component that can initiate the polymerization of other monomers, such as methyl methacrylate (B99206) (MMA).
The use of the BrEPS initiator allows for the synthesis of polymers like polymethylmethacrylate (pMMA) with controlled molecular weights and a monomodal molecular weight distribution. researchgate.net The resulting polymers, having the sulfone group from the initiator at their core, exhibit properties distinct from conventionally synthesized pMMA. Research findings indicate that films made from these polymers possess a higher degree of hardness, demonstrating how a specialized BHEPS derivative can directly influence the mechanical properties of the final material. researchgate.net
Table 1: Comparison of Polymer Properties with BHEPS-derived Initiator
| Property | Standard pMMA | pMMA synthesized with BrEPS initiator |
| Molecular Weight Control | Less precise | Controlled |
| Molecular Weight Distribution | Broad | Monomodal |
| Hardness (Pendulum Hardness Test) | Standard | Higher |
This table illustrates the enhanced properties of polymethylmethacrylate (pMMA) when synthesized using a novel difunctional initiator derived from this compound (BrEPS), as reported in research findings. researchgate.net
This strategic derivatization of BHEPS opens up possibilities for creating a new class of polymers where the sulfone group is precisely placed within the polymer architecture to maximize its effect on the material's properties.
Exploration of Advanced Polymer Architectures (e.g., Block Copolymers, Networks) and Composite Materials
The integration of this compound into complex polymer architectures is another promising frontier. Researchers are exploring its use in creating materials beyond simple linear chains, such as block copolymers and cross-linked networks, as well as its role in advanced composite materials.
Advanced Polymer Architectures:
Cross-linked Networks: BHEPS is a valuable component in the formulation of UV-curable resins, which form highly cross-linked polymer networks upon exposure to ultraviolet light. For example, it is used in the synthesis of sulfone-containing polyurethane acrylates. researchgate.net These are synthesized from BHEPS, polyols, isophorone (B1672270) diisocyanate (IPDI), and 2-hydroxyethyl methacrylate (HEMA). researchgate.net The resulting polyurethane acrylates can be rapidly cured to form durable, solvent-resistant coatings and materials. The presence of the BHEPS-derived sulfone group within the network contributes to the thermal stability and mechanical robustness of the cured material.
Block Copolymers: While direct synthesis of block copolymers using BHEPS as a monomer is an area for further exploration, the development of BHEPS-derived initiators for controlled polymerization techniques like ATRP enables the creation of block copolymers. researchgate.net For instance, the BrEPS initiator can be used to first polymerize one type of monomer (e.g., styrene) and then a second (e.g., methyl methacrylate) to form an A-B-A type triblock copolymer with a central sulfone-containing block. Such architectures are known to exhibit unique phase-separated morphologies and are key to developing thermoplastic elastomers and other advanced materials.
Composite Materials:
BHEPS is also being investigated as a component in advanced composite materials, where it can improve the properties of the polymer matrix and its interaction with fillers. An important application is in the formulation of dental resin composites. Due to concerns over Bisphenol A (BPA), a common precursor in dental resins, BPA-free alternatives are in high demand. BHEPS is considered a potential alternative for synthesizing resin monomers. Its rigid sulfone core can contribute to the mechanical strength and durability of the composite, while its high refractive index can be beneficial for creating aesthetically pleasing, tooth-colored restorations.
Innovative Applications in High-Performance Functional Polymers
The inherent properties of the sulfone group—namely its rigidity, thermal stability, and polarity—make BHEPS an attractive monomer for the development of high-performance functional polymers.
Flame Retardant Polymers:
A significant application area for sulfone-containing polymers is in flame retardancy. The sulfone group is known to be inherently flame retardant. syensqo.com Polymers incorporating BHEPS, such as certain copolyesters and polyurethanes, exhibit enhanced resistance to combustion. During heating, sulfone-containing polymers tend to form a stable carbonaceous char on the surface, which acts as an insulating barrier, slowing down the processes of heat and mass transfer and inhibiting the release of flammable volatiles. google.com This char-forming tendency makes BHEPS a valuable, non-halogenated component for creating safer materials for electronics, construction, and transportation.
High Refractive Index Polymers:
The presence of the aromatic rings and the sulfur atom in the sulfone group contributes to a high refractive index. BHEPS can be incorporated into polymers such as polyesters and poly(thioether sulfone)s to create materials with high refractive indices and good optical transparency. tcichemicals.com These materials are sought after for applications in optical components, such as lenses, prisms, and coatings for optical fibers and devices. For instance, a thermoplastic poly(thioether sulfone) has been developed that exhibits a high refractive index and good thermal stability, making it suitable for advanced optical applications. tcichemicals.com
Q & A
What are the recommended safety protocols for handling Bis[4-(2-hydroxyethoxy)phenyl] sulfone in laboratory settings?
Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks.
- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention. In case of inhalation, move to fresh air and provide artificial respiration if necessary .
- Storage: Store in a cool, dry area away from oxidizing agents. Ensure containers are tightly sealed to prevent moisture absorption .
What synthetic routes are commonly employed for the preparation of this compound?
Answer:
- Nucleophilic Substitution: React 4-chlorophenyl sulfone derivatives with ethylene glycol under alkaline conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .
- Polycondensation: Utilize bis(4-hydroxyphenyl) sulfone with dihalides (e.g., 1,2-dibromoethane) via step-growth polymerization, monitored by viscosity measurements to assess molecular weight .
Which spectroscopic methods are most effective for characterizing the purity and structure of this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm ether (-O-) and sulfone (-SO₂-) linkages. Key signals: δ 4.0–4.2 ppm (OCH₂CH₂OH) and δ 7.6–7.8 ppm (aromatic protons adjacent to sulfone) .
- FTIR: Peaks at 1150 cm⁻¹ (asymmetric SO₂ stretch) and 3400 cm⁻¹ (hydroxyl group) .
- Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ at m/z 346.4 .
How can researchers optimize reaction conditions to improve the yield of this compound in nucleophilic substitution reactions?
Answer:
- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .
- Solvent Effects: Compare DMSO (high polarity) vs. THF (moderate polarity) to balance reactivity and solubility .
- Temperature Gradients: Perform reactions at 60°C, 80°C, and 100°C to identify optimal kinetic conditions .
What strategies are recommended for resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?
Answer:
- Re-evaluate Computational Models: Adjust DFT functionals (e.g., B3LYP vs. M06-2X) to better match experimental activation energies .
- Cross-Validation: Compare experimental IR/Raman spectra with simulated spectra from computational models .
- Controlled Replicates: Repeat experiments under identical conditions to rule out procedural variability .
How does the environmental fate of this compound influence experimental design in ecotoxicological studies?
Answer:
- Persistence Testing: Conduct hydrolysis studies at pH 4–9 to assess stability in aquatic environments. Monitor sulfonic acid byproducts via LC-MS .
- Bioaccumulation Assays: Use Daphnia magna or zebrafish models to measure trophic transfer rates. Apply OECD Test Guideline 305 for standardized protocols .
What experimental approaches can validate the formation of unexpected by-products during the synthesis of this compound?
Answer:
- HPLC-PDA: Use C18 columns with acetonitrile/water gradients to separate and quantify by-products. Compare retention times with synthetic standards .
- Isolation via Column Chromatography: Purify impurities using silica gel (hexane/ethyl acetate eluent) for structural elucidation via NMR .
What are the critical parameters to monitor during the purification of this compound via recrystallization?
Answer:
- Solvent Selection: Test ethanol-water mixtures (70:30 v/v) for optimal solubility-temperature profiles .
- Cooling Rate: Gradual cooling (1–2°C/min) to avoid amorphous solid formation.
- Seed Crystals: Introduce purified microcrystals to induce controlled nucleation .
How can kinetic and thermodynamic studies be applied to understand the hydrolysis mechanisms of this compound under varying pH conditions?
Answer:
- Kinetic Analysis: Use pseudo-first-order conditions with excess NaOH/HCl. Monitor sulfone depletion via UV-Vis at 254 nm .
- Activation Energy Calculation: Perform Arrhenius plots across 25–50°C to determine Eₐ for acid- vs. base-catalyzed pathways .
What are the best practices for documenting and reporting experimental data on this compound to ensure reproducibility?
Answer:
- Data Logging: Record raw spectra, chromatograms, and instrument parameters (e.g., NMR pulse sequences, HPLC column specifications) .
- Uncertainty Quantification: Report standard deviations for triplicate measurements (e.g., yield ±2%).
- FAIR Principles: Share datasets in repositories like Zenodo with DOI links for Findability, Accessibility, Interoperability, and Reusability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
